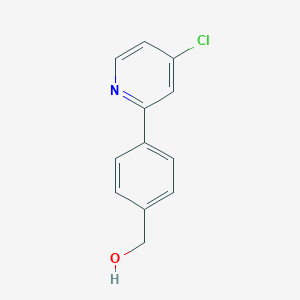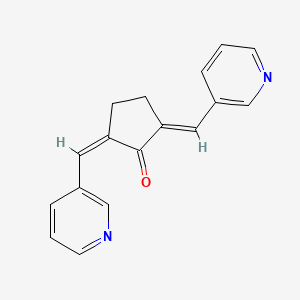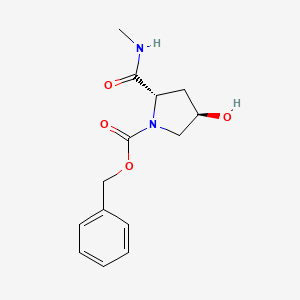![molecular formula C15H25N3O3S B7553260 1-[4-(2-Methylsulfonylethyl)piperazine-1-carbonyl]cyclohexane-1-carbonitrile](/img/structure/B7553260.png)
1-[4-(2-Methylsulfonylethyl)piperazine-1-carbonyl]cyclohexane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2-Methylsulfonylethyl)piperazine-1-carbonyl]cyclohexane-1-carbonitrile, also known as MS-275, is a synthetic compound that belongs to the class of benzamide histone deacetylase (HDAC) inhibitors. It was first synthesized by Sankyo Company in Japan in 1999 and has since been studied for its potential therapeutic applications in cancer and other diseases.
Mechanism of Action
1-[4-(2-Methylsulfonylethyl)piperazine-1-carbonyl]cyclohexane-1-carbonitrile exerts its anti-cancer effects by inhibiting the activity of HDAC enzymes, which are responsible for removing acetyl groups from histone proteins. Histone acetylation plays a crucial role in the regulation of gene expression, and HDAC inhibitors like 1-[4-(2-Methylsulfonylethyl)piperazine-1-carbonyl]cyclohexane-1-carbonitrile can alter the acetylation status of histones, leading to changes in gene expression patterns. This can result in the activation of tumor suppressor genes and the inhibition of oncogenes, leading to apoptosis and inhibition of cancer cell growth.
Biochemical and Physiological Effects:
1-[4-(2-Methylsulfonylethyl)piperazine-1-carbonyl]cyclohexane-1-carbonitrile has been shown to have a wide range of biochemical and physiological effects in cancer cells. It can induce cell cycle arrest, inhibit angiogenesis (the formation of new blood vessels), and enhance the immune response against cancer cells. It has also been shown to sensitize cancer cells to other anti-cancer agents, such as chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-[4-(2-Methylsulfonylethyl)piperazine-1-carbonyl]cyclohexane-1-carbonitrile as a research tool is its specificity for HDAC enzymes. Unlike other HDAC inhibitors, 1-[4-(2-Methylsulfonylethyl)piperazine-1-carbonyl]cyclohexane-1-carbonitrile selectively targets specific HDAC isoforms, which can help researchers to better understand the role of these enzymes in cancer and other diseases. However, 1-[4-(2-Methylsulfonylethyl)piperazine-1-carbonyl]cyclohexane-1-carbonitrile also has some limitations, including its potential toxicity and off-target effects. Researchers must carefully consider these factors when designing experiments using 1-[4-(2-Methylsulfonylethyl)piperazine-1-carbonyl]cyclohexane-1-carbonitrile.
Future Directions
There are several promising directions for future research on 1-[4-(2-Methylsulfonylethyl)piperazine-1-carbonyl]cyclohexane-1-carbonitrile. One area of interest is the development of combination therapies that incorporate 1-[4-(2-Methylsulfonylethyl)piperazine-1-carbonyl]cyclohexane-1-carbonitrile with other anti-cancer agents, such as immunotherapy or targeted therapy. Another area of interest is the identification of biomarkers that can predict which patients are most likely to benefit from treatment with 1-[4-(2-Methylsulfonylethyl)piperazine-1-carbonyl]cyclohexane-1-carbonitrile. Finally, researchers are also exploring the potential of 1-[4-(2-Methylsulfonylethyl)piperazine-1-carbonyl]cyclohexane-1-carbonitrile for the treatment of other diseases, such as neurodegenerative disorders and inflammatory conditions.
In conclusion, 1-[4-(2-Methylsulfonylethyl)piperazine-1-carbonyl]cyclohexane-1-carbonitrile is a promising compound with potential therapeutic applications in cancer and other diseases. Its mechanism of action as an HDAC inhibitor has been extensively studied, and it has shown promising results in preclinical and clinical trials. Further research is needed to fully understand its potential and limitations and to identify new therapeutic applications.
Synthesis Methods
The synthesis of 1-[4-(2-Methylsulfonylethyl)piperazine-1-carbonyl]cyclohexane-1-carbonitrile involves several steps, including the reaction of 4-(2-methylsulfonylethyl)piperazine-1-carboxylic acid with cyclohexanone, followed by the addition of cyanogen bromide and triethylamine to form the final product. The process has been optimized to achieve high yields and purity.
Scientific Research Applications
1-[4-(2-Methylsulfonylethyl)piperazine-1-carbonyl]cyclohexane-1-carbonitrile has been extensively studied for its potential therapeutic applications in cancer. It works by inhibiting the activity of HDAC enzymes, which are involved in the regulation of gene expression. By blocking HDAC activity, 1-[4-(2-Methylsulfonylethyl)piperazine-1-carbonyl]cyclohexane-1-carbonitrile can induce apoptosis (programmed cell death) in cancer cells and inhibit their growth and proliferation. It has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer, including leukemia, lymphoma, and solid tumors.
properties
IUPAC Name |
1-[4-(2-methylsulfonylethyl)piperazine-1-carbonyl]cyclohexane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O3S/c1-22(20,21)12-11-17-7-9-18(10-8-17)14(19)15(13-16)5-3-2-4-6-15/h2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTSEEQGYFTVEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCN1CCN(CC1)C(=O)C2(CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Methylsulfonylethyl)piperazine-1-carbonyl]cyclohexane-1-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1-methylbenzimidazol-2-yl)phenyl]-2-(2-oxo-1,3-benzoxazol-3-yl)propanamide](/img/structure/B7553177.png)
![1-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-3-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]urea](/img/structure/B7553185.png)
![2-N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-6,7-dimethoxyquinazoline-2,4-diamine](/img/structure/B7553193.png)

![5-(2-fluorophenyl)-N-[4-(1-methylpyrrol-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B7553209.png)

![N-methyl-N-[1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl]quinoxalin-2-amine](/img/structure/B7553230.png)

![[2-(Pyrazol-1-ylmethyl)piperidin-1-yl]-[2-(1,2,4-triazol-1-yl)pyridin-4-yl]methanone](/img/structure/B7553247.png)
![1-[4-[[[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]methylamino]methyl]piperidin-1-yl]propan-2-ol](/img/structure/B7553255.png)
![2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]benzoic acid](/img/structure/B7553257.png)

![5-[4-(4-Bromophenyl)oxan-4-yl]-3-tert-butyl-1,2,4-oxadiazole](/img/structure/B7553281.png)
![5-methyl-N-(3-methylbutyl)-1-[2-(oxan-4-yl)-3,4-dihydro-1H-isoquinolin-5-yl]triazole-4-carboxamide](/img/structure/B7553282.png)